8-(4-Methoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
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Overview
Description
Starting Materials: The methoxyphenyl group is introduced via a nucleophilic substitution reaction using 4-methoxyphenyl halides (e.g., 4-methoxyphenyl chloride) and the imidazo[2,1-c][1,2,4]triazine intermediate.
Reaction Conditions: This step typically requires the use of a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction at temperatures around 100°C.
Industrial Production Methods
For industrial-scale production, the synthesis of 8-(4-Methoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality and scalability.
Mechanism of Action
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to interact with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with its targets, leading to changes in their function.
Biochemical Pathways
Triazole compounds have been associated with a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . This suggests that the compound may affect multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for triazolothiadiazine derivatives , which could provide insights into the potential ADME properties of this compound.
Result of Action
Given the diverse pharmacological activities associated with triazole compounds , it can be inferred that the compound may have a range of potential effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Methoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione typically involves the following steps:
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Formation of the Imidazo[2,1-c][1,2,4]triazine Core
Starting Materials: The synthesis begins with the preparation of the imidazo[2,1-c][1,2,4]triazine core. This can be achieved through the cyclization of appropriate precursors such as 1,2-diamines and cyanamides under acidic or basic conditions.
Reaction Conditions: The cyclization reaction is often carried out in the presence of a catalyst such as hydrochloric acid or sodium hydroxide, at elevated temperatures ranging from 80°C to 150°C.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents and Conditions: The compound can undergo oxidation reactions using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Major Products: Oxidation typically leads to the formation of corresponding quinones or other oxidized derivatives.
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Reduction
Reagents and Conditions: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents such as ethanol or tetrahydrofuran (THF).
Major Products: Reduction often results in the formation of amine derivatives or reduced triazine rings.
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Substitution
Reagents and Conditions: Nucleophilic substitution reactions can be performed using nucleophiles such as amines, thiols, or alkoxides in the presence of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: Substitution reactions yield various substituted imidazo[2,1-c][1,2,4]triazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 8-(4-Methoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its activity against various bacterial strains, making it a candidate for the development of new antibiotics .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been explored as a lead compound for the development of drugs targeting specific enzymes or receptors involved in disease pathways .
Industry
Industrially, this compound can be used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, dyes, and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine Derivatives: Compounds such as 2,4,6-trisubstituted-1,3,5-triazines share a similar triazine core but differ in their substituents and biological activities.
Imidazo[1,2-a]pyridine Derivatives: These compounds have a similar fused ring system but differ in the nitrogen positioning and overall structure.
Uniqueness
8-(4-Methoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione is unique due to its specific substitution pattern and the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
8-(4-methoxyphenyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-19-9-4-2-8(3-5-9)15-6-7-16-11(18)10(17)13-14-12(15)16/h2-5H,6-7H2,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPJHNCSQQPCJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NNC(=O)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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